Welcome to the BenchChem Online Store!
molecular formula C3HCl3N2S B8597843 2-(Trichloromethyl)-1,3,4-thiadiazole CAS No. 51736-75-5

2-(Trichloromethyl)-1,3,4-thiadiazole

Cat. No. B8597843
M. Wt: 203.5 g/mol
InChI Key: ANTFBLKYFHKEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04066775

Procedure details

6.4 parts by weight of 2,5-bis-trichloromethyl-1,3,4-thiadiazole is heated in 30 parts by volume of 91% sulfuric acid for 6 minutes at 175° to 185° C. The reaction mixture is subsequently poured carefully on to ice and the precipitated solid is filtered off. The reaction product is washed with water and treated with 20 parts by volume of methanol, and the minor amounts of undissolved starting material are filtered off. Concentration of the methanolic solution gives 3.4 parts (83% of theory) of 2-trichloromethyl-1,3,4-thiadiazole having a melting point of 58° C.
Name
2,5-bis-trichloromethyl-1,3,4-thiadiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:13])([Cl:12])[C:3]1[S:4][C:5](C(Cl)(Cl)Cl)=[N:6][N:7]=1.S(=O)(=O)(O)O>>[Cl:1][C:2]([Cl:13])([Cl:12])[C:3]1[S:4][CH:5]=[N:6][N:7]=1

Inputs

Step One
Name
2,5-bis-trichloromethyl-1,3,4-thiadiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C=1SC(=NN1)C(Cl)(Cl)Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is subsequently poured carefully on to ice
FILTRATION
Type
FILTRATION
Details
the precipitated solid is filtered off
WASH
Type
WASH
Details
The reaction product is washed with water
ADDITION
Type
ADDITION
Details
treated with 20 parts by volume of methanol
FILTRATION
Type
FILTRATION
Details
are filtered off

Outcomes

Product
Name
Type
product
Smiles
ClC(C=1SC=NN1)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.